molecular formula C10H7N3O3 B1349063 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 26033-25-0

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1349063
CAS No.: 26033-25-0
M. Wt: 217.18 g/mol
InChI Key: DNSRMBHWRSZMRZ-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a nitrophenyl group at the 3-position and an aldehyde group at the 4-position. Phenylpyrazoles are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Formylation: The aldehyde group can be introduced using a formylation reagent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted phenylpyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of heterocyclic compounds: Used as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.

Biology:

    Enzyme inhibitors: Some derivatives of phenylpyrazoles are known to inhibit specific enzymes, making them useful in biochemical research.

Medicine:

    Drug development: Phenylpyrazoles are explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infections.

Industry:

    Agrochemicals: Used in the development of pesticides and herbicides due to their biological activity against pests and weeds.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can interact with the enzyme’s active site through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

    3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group at the 4-position of the phenyl ring.

    3-(3-nitrophenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position of the pyrazole ring.

    3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness: The unique positioning of the nitro and aldehyde groups in 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde imparts specific chemical reactivity and biological activity, making it distinct from its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (aldehyde) groups can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSRMBHWRSZMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354573
Record name 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26033-25-0
Record name 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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